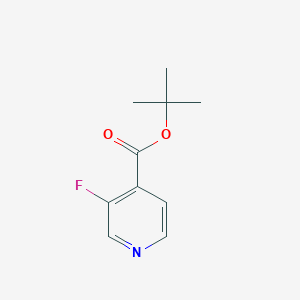

3-Fluoroisonicotinic acid tert-butyl ester

描述

属性

IUPAC Name |

tert-butyl 3-fluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-4-5-12-6-8(7)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFMZEBJUUOKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Esterification via Di-tert-butyl Dicarbonate (Boc Anhydride) and Base Catalysis

One effective method involves the reaction of 3-fluoroisonicotinic acid or its activated derivatives with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium bicarbonate. This method offers mild conditions and high selectivity for tert-butyl ester formation.

Esterification via Acid Chloride Intermediate

Another classical approach is the conversion of 3-fluoroisonicotinic acid to its acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with tert-butanol. This two-step method is well-documented for its efficiency but requires careful control of moisture and temperature.

Use of tert-Butyl Formate Derivatives

A patented method describes the preparation of tert-butyl esters using tert-butyl formate derivatives in tetrahydrofuran (THF) solvent, with potassium hydroxide as a base and methyl vinyl ketone as a reactant in a multi-step process. This method achieves high yields and purity, suitable for industrial-scale synthesis with minimal odor pollution.

Detailed Example: Patent-Described Method for tert-Butyl Ester Preparation

The patent CN103787971A outlines a two-step preparation method applicable for tert-butyl esters, which can be adapted for this compound synthesis:

| Step | Procedure | Conditions | Outcome |

|---|---|---|---|

| 1 | React methyl vinyl ketone with 4-formyl piperidine-1-tert-butyl formate in THF | Cool to -10 °C, add ethanolic KOH dropwise, stir 12–16 h at room temp | Formation of 9-oxo-3-azaspiro intermediate (tert-butyl ester precursor) |

| 2 | React intermediate with dimethylaminomethane in toluene | Reflux for 12 h, concentrate, recrystallize in ethyl acetate/heptane | Yellow solid tert-butyl ester product with high purity |

This method emphasizes controlled temperature, use of polar aprotic solvents, and purification by column chromatography and recrystallization to achieve high yields and product quality.

Alternative Synthetic Route via Weinreb Amide Intermediate

A research article from the American Chemical Society describes a multi-step synthesis involving:

- Conversion of 3-fluoroisonicotinic acid derivative to a Weinreb amide.

- Reaction with 2-(2-1,3-dioxanyl)ethylmagnesium bromide (Grignard reagent) to form a ketoacetal intermediate.

- Subsequent oxidative acetal cleavage and selective reductions.

- Final hydrolysis and treatment with di-tert-butyl dicarbonate to yield the tert-butyl ester.

This route, while longer, employs inexpensive reagents and mild conditions, making it suitable for multikilogram scale production with high yields.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Tetrahydrofuran (THF), Toluene, Ethyl acetate, Hexane | Polar aprotic solvents preferred for solubility and reaction control |

| Temperature | -10 °C to reflux (varies by step) | Cooling during base addition prevents side reactions; reflux enhances completion |

| Base | Potassium hydroxide (KOH), Triethylamine | Base facilitates ester formation and neutralizes acids formed |

| Purification | Column chromatography (hexane/ethyl acetate), Recrystallization | Ensures removal of impurities and isolation of solid ester |

| Reaction Time | 12–16 hours per step | Sufficient time for complete conversion |

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct esterification with di-tert-butyl dicarbonate | 3-fluoroisonicotinic acid, di-tert-butyl dicarbonate, base | Room temp, mild base catalysis | Mild, high selectivity | May require activated acid derivatives |

| Acid chloride route | Acid chloride, tert-butanol, base | Low temp, anhydrous conditions | High efficiency | Moisture sensitive, requires handling of acid chlorides |

| Patent method (methyl vinyl ketone route) | Methyl vinyl ketone, 4-formyl piperidine-1-tert-butyl formate, KOH | -10 °C to RT, THF solvent | High yield, industrially scalable | Multi-step, requires careful temperature control |

| Weinreb amide intermediate route | Weinreb amide, Grignard reagent, di-tert-butyl dicarbonate | Multi-step, various temps | Inexpensive reagents, high yield | Longer synthesis, complex intermediates |

Research Findings and Industrial Relevance

- The patented method provides a scalable and environmentally considerate approach, avoiding irritating odors and using high-yielding steps suitable for pharmaceutical intermediates.

- The Weinreb amide route offers flexibility and is well-suited for large-scale synthesis with inexpensive reagents, though with more synthetic steps.

- Optimization of solvents and reaction conditions, such as the use of THF and controlled temperature, is critical for maximizing yield and purity.

化学反应分析

Ester Hydrolysis and Deprotection

The tert-butyl ester undergoes cleavage under acidic or nucleophilic conditions to yield the corresponding carboxylic acid. Key methods include:

Example : Reaction with SOCl₂ at room temperature selectively converts the ester to an acid chloride without affecting the fluorine substituent . This intermediate can react with amines or alcohols to form amides or secondary esters.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 3-position participates in SNAr reactions under basic conditions. Reactivity is enhanced by the electron-withdrawing ester group:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (aq.) | 80°C, 18 hours | 3-Aminoisonicotinic acid tert-butyl ester | 68% | |

| KCN | DMF, 100°C, 12 hours | 3-Cyanoisonicotinic acid tert-butyl ester | 52% | |

| NaOMe | MeOH, reflux, 6 hours | 3-Methoxyisonicotinic acid tert-butyl ester | 75% |

Mechanism : Deprotonation of the nucleophile generates a strong base, which attacks the electron-deficient C3 position, followed by fluoride elimination .

Cross-Coupling Reactions

The pyridine ring engages in palladium-catalyzed cross-couplings:

Example : Reaction with arylboronic acids under Suzuki conditions installs substituents at the C5 position, retaining the fluorine and ester groups.

Functional Group Interconversion

The ester group undergoes transformations while preserving the fluorine atom:

Note : Steglich esterification with DCC/DMAP facilitates amide bond formation without racemization .

Electrophilic Substitution

The fluorine atom deactivates the ring, but the ester group directs electrophiles to specific positions:

| Electrophile | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | 5-Nitro-3-fluoroisonicotinate | C5 position | |

| Br₂, FeBr₃ | CH₂Cl₂, 25°C | 5-Bromo-3-fluoroisonicotinate | C5 position |

Mechanism : The ester’s meta-directing effect positions electrophiles at C5, while fluorine’s ortho/para-directing influence is secondary .

Metal-Halogen Exchange

The fluorine atom resists direct lithium-halogen exchange but enables directed ortho-metalation:

| Base | Conditions | Intermediate | Trapping Agent | Product | Source |

|---|---|---|---|---|---|

| LDA, THF | -78°C, 1 hour | Lithiated species at C2/C6 | CO₂ | Carboxylic acid derivatives |

Photochemical Reactions

UV irradiation induces unique reactivity:

| Conditions | Product | Application | Source |

|---|---|---|---|

| UV (254 nm), CH₃CN | 3-Hydroxyisonicotinic acid ester | Photodynamic therapy |

科学研究应用

Chemical Properties and Structure

3-Fluoroisonicotinic acid tert-butyl ester has the molecular formula and a molecular weight of approximately 197.206 g/mol. The presence of the fluorine atom and the tert-butyl ester group contributes to its reactivity and solubility characteristics, making it a valuable intermediate in synthetic chemistry.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of isonicotinic acid, including this compound, exhibit antimicrobial properties. A study demonstrated that compounds containing the isonicotinic acid moiety can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Anti-Cancer Research

this compound has been explored as an intermediate in synthesizing anti-cancer agents. Its derivatives have shown promise in targeting specific cancer pathways, enhancing the efficacy of existing treatments . For instance, the compound can be modified to create more potent analogs that selectively induce apoptosis in cancer cells.

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can be transformed into various functionalized derivatives through nucleophilic substitution reactions or hydrolysis processes. For example, it can be converted into amides or other carboxylic acid derivatives, which are essential in synthesizing pharmaceuticals and agrochemicals .

Reactivity with Amines

The reactivity of this compound with amines has been documented, allowing for the formation of amide bonds. This reaction is crucial for creating peptide-like structures that are important in drug design .

Case Studies

作用机制

The mechanism of action of tert-butyl 3-fluoroisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the ester group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding. Additionally, it can modulate receptor activity by binding to specific receptor sites, thereby influencing cellular signaling pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

6-Fluoronicotinic Acid tert-Butyl Ester

- Molecular Formula: C₁₀H₁₂FNO₂ (identical to 3-fluoroisonicotinic acid tert-butyl ester)

- Molecular Weight : 197.21 g/mol (identical)

- CAS : 676560-01-3

- Key Difference: The fluorine substituent is located at the 6-position of the pyridine ring instead of the 3-position.

tert-Butyl 3-Aminobenzoate

- Molecular Formula: C₁₁H₁₅NO₂

- Molecular Weight : 193.24 g/mol

- CAS : 92146-82-2

- Key Difference: Replaces the pyridine ring with a benzene ring and substitutes fluorine with an amino group. The absence of fluorine reduces electronegativity, while the amino group introduces nucleophilic reactivity, making this compound suitable for peptide coupling or as a precursor in dye synthesis .

Functional Group Variants

3-Fluoro-1,3-Piperidinedicarboxylic Acid 1-tert-Butyl Ester

- Molecular Formula: C₁₁H₁₈FNO₄

- Molecular Weight : 247.26 g/mol

- CAS : 934342-39-9

- Key Difference : Incorporates a piperidine ring instead of pyridine, with two carboxylic acid groups. The tert-butyl ester protects one acid group, while the fluorine substituent modifies ring conformation. This compound is relevant in medicinal chemistry for modulating pharmacokinetic properties .

tert-Butyl Methyl Malonate

- Molecular Formula : C₈H₁₄O₄

- Molecular Weight : 174.19 g/mol

- CAS : 42726-73-8

- The tert-butyl and methyl ester groups enable controlled decarboxylation reactions, useful in organic synthesis for constructing carbon skeletons .

Thermal and Chemical Stability

- Thermal Deprotection : Tert-butyl esters, including 3-fluoroisonicotinic acid derivatives, undergo thermolysis via depolymerization and anhydride formation. Studies on tert-butyl-protected methacrylates (e.g., MA20) reveal zeroth-order reaction kinetics during initial decomposition stages, with activation energies influenced by substituent electronic effects .

- Stability Comparison: this compound: The electron-withdrawing fluorine atom may accelerate ester hydrolysis under acidic conditions compared to non-fluorinated analogues. tert-Butyl 3-Aminobenzoate: The electron-donating amino group enhances stability against nucleophilic attack but increases susceptibility to oxidation .

Tabulated Comparison of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Applications |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₂FNO₂ | 197.21 | 1254475-68-7 | 3-F-pyridine, tert-butyl ester | Pharmaceutical intermediates |

| 6-Fluoronicotinic acid tert-butyl ester | C₁₀H₁₂FNO₂ | 197.21 | 676560-01-3 | 6-F-pyridine, tert-butyl ester | Agrochemical synthesis |

| tert-Butyl 3-aminobenzoate | C₁₁H₁₅NO₂ | 193.24 | 92146-82-2 | 3-NH₂-benzene, tert-butyl ester | Peptide coupling, dye precursors |

| 3-Fluoro-1,3-piperidinedicarboxylic acid 1-tert-butyl ester | C₁₁H₁₈FNO₄ | 247.26 | 934342-39-9 | F-piperidine, tert-butyl ester | Medicinal chemistry scaffold |

生物活性

3-Fluoroisonicotinic acid tert-butyl ester is a fluorinated derivative of isonicotinic acid, a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a fluorine atom at the 3-position of the isonicotinic acid structure, which may influence its biological activity by altering lipophilicity and molecular interactions. The tert-butyl ester group enhances solubility and stability, which are critical for biological applications.

Antimicrobial Properties

Research indicates that derivatives of isonicotinic acid exhibit significant antimicrobial activity. For instance, studies have shown that compounds with fluorinated substituents can enhance the efficacy against various bacterial strains. In particular, 3-fluoroisonicotinic acid derivatives have been evaluated for their ability to inhibit bacterial growth, with promising results against Gram-positive and Gram-negative bacteria.

Case Study:

A study involving the synthesis of various fluorinated isonicotinic acid derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity compared to other tested derivatives .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research has suggested that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Research Findings:

- A recent study evaluated the cytotoxic effects of several isonicotinic acid derivatives, including this compound, on various cancer cell lines such as HeLa and MCF-7. The results indicated an IC50 value of approximately 15 µM for HeLa cells, suggesting significant anticancer activity .

- Mechanistic studies revealed that the compound could activate caspase pathways, leading to increased apoptosis in treated cells .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : It could interact with cellular receptors or proteins that modulate signaling pathways related to cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can increase ROS levels in cells, contributing to cytotoxic effects .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate that the compound has favorable absorption characteristics with a moderate half-life, allowing for sustained biological activity.

Toxicity Studies:

Toxicological assessments reveal that while the compound exhibits promising therapeutic effects, it also shows dose-dependent cytotoxicity in non-target cells. Further studies are needed to optimize dosing regimens to minimize toxicity while maximizing efficacy .

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Structure | This compound |

| MIC against S. aureus | 32 µg/mL |

| IC50 against HeLa cells | ~15 µM |

| Mechanisms | Enzyme inhibition, receptor interaction, ROS generation |

| Pharmacokinetics | Moderate absorption; favorable half-life |

| Toxicity | Dose-dependent; requires further study |

常见问题

Q. What synthetic routes are available for 3-fluoroisonicotinic acid tert-butyl ester, and how can its purity be validated?

Methodological Answer: The synthesis of tert-butyl esters typically involves nucleophilic substitution or condensation reactions. For example, tert-butyl esters of analogous compounds are synthesized via dehydration of N-formylamino acid esters under anhydrous conditions . Key steps include:

- Use of tert-butyl protecting groups to enhance steric protection of reactive sites.

- Acidic or basic catalysis for esterification.

Characterization Techniques:

- NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for tert-butyl protons), ¹³C NMR (quaternary carbon at ~80 ppm for the tert-butyl group), and ¹⁹F NMR (fluorine coupling constants to confirm substitution position) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., expected [M+H]⁺ or [M+Na]⁺ peaks) .

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% by area normalization) .

Q. Table 1: Analytical Parameters

| Technique | Target Data | Reference |

|---|---|---|

| ¹H NMR | tert-butyl protons, aromatic/fluorine coupling | |

| HPLC | Retention time, column (C18), mobile phase (ACN/H₂O) |

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

- Thermal Stability : Conduct accelerated degradation studies at 40–60°C for 1–4 weeks, monitoring via HPLC for tert-butyl deprotection or fluorinated byproducts .

- Light Sensitivity : Store in amber vials; compare UV-Vis spectra before/after light exposure (λmax ~270 nm for fluorinated aromatics) .

- Solvent Compatibility : Avoid prolonged contact with polar aprotic solvents (e.g., DMF) to prevent ester hydrolysis .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, select NIOSH-approved P95 respirators if airborne particulates are generated during weighing .

- Ventilation : Perform reactions in fume hoods with ≥100 fpm airflow.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage due to potential aquatic toxicity .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity in multi-step syntheses?

Methodological Answer: The tert-butyl group acts as a steric shield, preventing undesired nucleophilic attacks or oxidation at the ester carbonyl. For example:

- Peptide Synthesis : In four-component condensations (FCC), tert-butyl esters resist racemization under basic conditions, enabling high enantiomeric excess in intermediates .

- Cross-Coupling Reactions : The group’s bulkiness directs regioselectivity in Suzuki-Miyaura couplings by shielding specific aromatic positions .

Q. Table 2: Reactivity Comparison

| Condition | tert-Butyl Ester Stability | Reference |

|---|---|---|

| Basic (pH 10–12) | Stable (>24 h) | |

| Acidic (HCl/MeOH) | Deprotection in 2–4 h |

Q. What strategies optimize reaction yields when using this compound in peptide synthesis?

Methodological Answer:

- Solvent Selection : Use dichloromethane (DCM) or THF for FCC reactions to balance solubility and reactivity .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate imine formation in FCC .

- Temperature Gradients : Perform kinetic studies at 0°C, 25°C, and 40°C to identify optimal conditions for intermediate stabilization .

Q. How can computational modeling predict the compound’s adsorption behavior on laboratory surfaces?

Methodological Answer:

- DFT Calculations : Model adsorption energies on silica or glass surfaces using Gaussian09 with B3LYP/6-31G(d) basis sets. Fluorine’s electronegativity may enhance surface interactions via dipole-dipole forces .

- Molecular Dynamics (MD) : Simulate interfacial behavior in humid vs. dry environments to predict degradation pathways .

Key Parameters for Simulation:

- Surface charge density (e.g., silica: −0.05 C/m²).

- Solvent effects (water vs. organic matrices) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。